molecular formula C5H5IN2O B12969103 5-Amino-2-iodopyridin-3-ol

5-Amino-2-iodopyridin-3-ol

Cat. No.: B12969103
M. Wt: 236.01 g/mol
InChI Key: GFHUMOIFBHPBPS-UHFFFAOYSA-N
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Description

5-Amino-2-iodopyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H5IN2O It is a derivative of pyridine, featuring an amino group at the 5-position, an iodine atom at the 2-position, and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-iodopyridin-3-ol typically involves the iodination of 5-amino-3-hydroxypyridine. One common method includes the following steps:

    Starting Material: 5-Amino-3-hydroxypyridine.

    Iodination: The reaction is carried out using iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction conditions often involve heating the mixture to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-iodopyridin-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The amino and hydroxyl groups can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, products like 5-amino-2-azidopyridin-3-ol or 5-amino-2-cyanopyridin-3-ol.

    Oxidation Products: Compounds like 5-nitro-2-iodopyridin-3-ol.

    Reduction Products: Compounds like 5-amino-2-iodopyridin-3-amine.

Scientific Research Applications

5-Amino-2-iodopyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-iodopyridin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of covalent bonds with target molecules, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-iodopyridin-3-ol: Similar structure but with the amino group at the 4-position.

    2-Amino-5-iodopyridine: Lacks the hydroxyl group at the 3-position.

    5-Bromo-2-iodopyridin-3-ol: Bromine atom instead of an amino group at the 5-position.

Uniqueness

5-Amino-2-iodopyridin-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, along with the iodine atom. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C5H5IN2O

Molecular Weight

236.01 g/mol

IUPAC Name

5-amino-2-iodopyridin-3-ol

InChI

InChI=1S/C5H5IN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2

InChI Key

GFHUMOIFBHPBPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)I)N

Origin of Product

United States

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